25-Hydroxy Cholesterol-d6
Overview
Description
25-Hydroxy Cholesterol-d6 is a deuterated form of 25-hydroxycholesterol, a derivative of cholesterol. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling. It plays a significant role in various biological processes, including cholesterol metabolism, antiviral processes, inflammatory and immune responses, and survival signaling pathways .
Mechanism of Action
Target of Action
25-Hydroxy Cholesterol-d6, also known as 25HC, primarily targets the innate immune response . It is recognized as a novel regulator of this response due to its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It also interacts with the estrogen receptor (ER) α , mediating gene expression changes and growth responses in breast and ovarian cancer cells .
Mode of Action
25HC interacts with its targets and brings about significant changes. The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of 25HC to 7α,25-dihydroxycholesterol . Moreover, 25HC can inhibit CYP4F2 mRNA expression . This suggests that members of the cytochrome P450 family are also involved in the metabolism of 25HC besides cholesterol 25-hydroxylase .
Biochemical Pathways
25HC is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .
Pharmacokinetics
It is known that 25hc is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge .
Result of Action
The molecular and cellular effects of 25HC’s action are wide-ranging. It has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis . It also has a broad ability to neutralize the replication of viruses . Furthermore, 25HC can suppress the β1-AR-dependent effects via engaging β3-AR, Gi protein, Gβγ, G protein-coupled receptor kinase, and β-arrestin .
Action Environment
The outcome of modulation by 25HC seems to be largely dependent on the cell types, viruses, and context of cell microenvironments . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
25-Hydroxy Cholesterol-d6 interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction . The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of this compound to 7α,25-dihydroxycholesterol .
Cellular Effects
This compound has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized from cholesterol in the presence of oxygen and enzyme cholesterol 25-hydroxylase . The conversion is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) during toll-like receptor activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that 25-hydroxylase gene expression is quiescent in resting cells but is rapidly induced hundreds-of-fold when cells are activated with various TLR ligands .
Metabolic Pathways
This compound is involved in the cholesterol metabolic pathway . It is synthesized by macrophages in response to the activation of Toll-like receptors and offers protection against microbial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
25-Hydroxy Cholesterol-d6 is synthesized by introducing deuterium atoms into the 25-hydroxycholesterol molecule. The process involves the hydroxylation of cholesterol at the 25th carbon position, followed by the incorporation of deuterium. The reaction is typically catalyzed by cholesterol 25-hydroxylase, an enzyme that uses oxygen and a di-iron cofactor to facilitate the hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The compound is then purified and standardized for use in research and analytical applications. The production process ensures high purity and consistency, making it suitable for use as a reference material in various scientific studies .
Chemical Reactions Analysis
Types of Reactions
25-Hydroxy Cholesterol-d6 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by enzymes such as CYP3A4, leading to the formation of 7α,25-dihydroxycholesterol.
Reduction: Involves the conversion of the hydroxyl group to other functional groups under specific conditions.
Substitution: The hydroxyl group at the 25th position can be substituted with other groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen and specific enzymes such as cholesterol 25-hydroxylase. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include 7α,25-dihydroxycholesterol and other hydroxylated derivatives. These products have distinct biological activities and are used in various research applications .
Scientific Research Applications
25-Hydroxy Cholesterol-d6 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its derivatives.
Biology: Plays a role in studying cholesterol metabolism and its impact on cellular processes.
Medicine: Investigated for its potential in antiviral therapies and its role in immune response modulation.
Comparison with Similar Compounds
Similar Compounds
27-Hydroxycholesterol: Another hydroxylated derivative of cholesterol involved in similar biological processes.
7α,25-Dihydroxycholesterol: A product of 25-hydroxycholesterol oxidation with distinct biological activities.
24(S)-Hydroxycholesterol: Involved in cholesterol metabolism and has roles in the central nervous system.
Uniqueness
25-Hydroxy Cholesterol-d6 is unique due to its stable isotope labeling, which makes it an ideal internal standard for mass spectrometry. Its specific hydroxylation at the 25th position also gives it distinct biological activities that are crucial for studying cholesterol metabolism and related processes .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBGSXNNRGWLJU-KHKDDIDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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